Hydrazine, 1,1-dimethyl-2,2-dipropyl-

Description

Evolution of Hydrazine (B178648) Derivative Research in Organic Chemistry

The study of hydrazine and its derivatives has a rich history that has significantly impacted organic chemistry. The term "hydrazine" was first coined in 1875 by German chemist Emil Fischer, who synthesized phenylhydrazine, a precursor to hydrazine. hydrazine.com In 1887, Theodor Curtius was the first to produce hydrazine sulfate, though he was unable to isolate pure hydrazine. wikipedia.orghydrazine.com The pure anhydrous form was first prepared by Dutch chemist Lobry de Bruyn in 1895. wikipedia.org

A major breakthrough in production came in 1907 with Friedrich August Raschig's development of the Olin Raschig process, an efficient method involving the reaction of ammonia (B1221849) with sodium hypochlorite. researchgate.nethydrazine.com This made hydrazine more accessible for research and industrial use. Initially, research focused on the fundamental properties and reactions of hydrazine and its simple derivatives. Phenylhydrazine, for instance, was historically used in analytical chemistry to identify compounds with carbonyl groups and to study the structure of carbohydrates. wikipedia.org

Over the 20th century, the scope of hydrazine chemistry expanded dramatically. Hydrazine and its simple methyl derivatives, noted for their high heats of combustion, became crucial as rocket fuels. researchgate.net Concurrently, the versatility of the N-N bond and the nucleophilic nature of the nitrogen atoms made hydrazine derivatives indispensable in organic synthesis. researchgate.net They became key building blocks for a wide array of heterocyclic compounds, pharmaceuticals, agrochemicals, and polymers. researchgate.netmdpi.com Modern research continues to evolve, focusing on advanced synthetic methods for creating complex, multi-substituted hydrazines and leveraging them in asymmetric synthesis and materials science. slideshare.netresearchgate.netrsc.org

Structural Classifications and Nomenclature of Hydrazines

Hydrazines are classified based on the number and location of the substituent groups on the two nitrogen atoms. wikipedia.org This classification helps in predicting their chemical properties and reactivity.

Monosubstituted Hydrazines : One hydrogen atom is replaced by an alkyl or aryl group (e.g., monomethylhydrazine). wikipedia.org

Disubstituted Hydrazines : Two hydrogen atoms are replaced. These are further divided into:

Symmetrically disubstituted (1,2-disubstituted) : Each nitrogen atom has one substituent (e.g., 1,2-dimethylhydrazine). wikipedia.org

Asymmetrically disubstituted (1,1-disubstituted) : Both substituents are on the same nitrogen atom (e.g., 1,1-dimethylhydrazine (B165182), UDMH). wikipedia.org

Trisubstituted and Tetrasubstituted Hydrazines : Three or four hydrogen atoms are replaced, respectively. These are often water-insoluble and weakly basic compounds. wikipedia.org

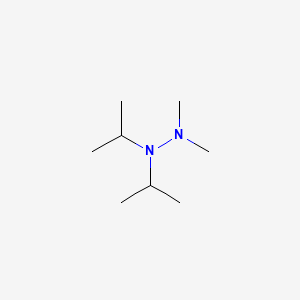

The nomenclature of hydrazines is governed by IUPAC rules. For simple derivatives, the names are based on the parent compound "hydrazine." acdlabs.com The positions of the substituents are indicated by numerical locants '1' and '2' (or 'N' and 'N''). acdlabs.com The compound Hydrazine, 1,1-dimethyl-2,2-dipropyl- is an example of a tetrasubstituted hydrazine, where two methyl groups are on the first nitrogen atom (position 1) and two propyl groups are on the second nitrogen atom (position 2). If the compound is part of a larger molecule with a higher priority functional group, the prefix "hydrazino-" is used. acdlabs.com

Significance of Asymmetrically Substituted Hydrazines in Synthetic Methodologies and Material Science

Asymmetrically substituted hydrazines are particularly significant due to their unique chemical properties and diverse applications. Aliphatic asymmetrically disubstituted hydrazines are typically colorless, water-soluble liquids that are strongly alkaline and act as good reducing agents. wikipedia.org

Their primary importance lies in their role as versatile intermediates in organic synthesis. They are fundamental in the formation of hydrazones, which are compounds formed by the reaction of a hydrazine with a ketone or aldehyde. mdpi.com Hydrazones are crucial in several advanced synthetic methodologies:

Asymmetric α-Alkylation : The Enders SAMP/RAMP hydrazone alkylation is a well-established method for the asymmetric α-alkylation of ketones and aldehydes, which are key steps in the synthesis of medicinally important natural products. wikipedia.org

Synthesis of Heterocycles : Hydrazones serve as synthons for a wide variety of five, six, and seven-membered heterocyclic rings containing one or more heteroatoms. mdpi.comnaturalspublishing.com These heterocyclic compounds often exhibit significant biological and pharmacological activity. iscientific.org

Chiral Hydrazine Synthesis : The transition metal-catalyzed asymmetric hydrogenation of hydrazones is a direct route to producing chiral hydrazines, which are valuable in the development of pharmaceuticals. researchgate.net

Beyond synthetic intermediates, substituted hydrazines and their derivatives have found direct applications. For instance, alkyl aliphatic hydrazines have been developed as flow improvers and viscosity reducers for crude oil. mdpi.com Furthermore, the ability to introduce various functional groups onto the hydrazine scaffold makes them valuable in materials science for creating polymers, antioxidants, and polymer cross-linkers. researchgate.net

Historical Context of Advanced Alkylated Hydrazine Synthesis

The synthesis of substituted hydrazines has evolved from simple, often low-yield reactions to highly selective and efficient modern methodologies. Early methods for preparing alkylhydrazines often involved the direct reaction of hydrazine with alkylating agents like alkyl halides. wikipedia.org However, these methods typically suffer from a lack of selectivity, leading to mixtures of mono- and polysubstituted products, as well as overalkylation. researchgate.net

The development of more advanced synthetic strategies was driven by the need for structurally well-defined hydrazines for applications in pharmaceuticals and complex organic synthesis. organic-chemistry.org Key advancements include:

Use of Protecting Groups : To control reactivity and achieve selective alkylation at a specific nitrogen atom, chemists developed methods using protecting groups that could be later removed. slideshare.net

Reductive Amination/Hydrazination : The reductive amination of aldehydes and ketones with hydrazines provides a more controlled route to substituted hydrazines. nih.gov This has been further enhanced by the development of enzymatic methods using imine reductases (IREDs) for highly selective synthesis. nih.gov

Dianion Intermediates : A significant advance in selective alkylation involves the formation of a nitrogen dianion from a protected hydrazine. This highly reactive intermediate allows for precise, sequential alkylation, providing a fast and efficient route to complex substituted hydrazines that avoids many of the pitfalls of traditional methods. organic-chemistry.org

These advanced methodologies have made it possible to rationally synthesize complex, multi-substituted derivatives like Hydrazine, 1,1-dimethyl-2,2-dipropyl- with high degrees of purity and control. researchgate.netrsc.org

Chemical and Physical Properties of Hydrazine, 1,1-dimethyl-2,2-dipropyl-

The following table summarizes key physicochemical properties of the subject compound.

| Property | Value | Unit |

| Molecular Formula | C₈H₂₀N₂ | |

| Molecular Weight | 144.26 | g/mol |

| CAS Registry Number | 60678-66-2 | |

| Normal Boiling Point (Tboil) | 436.15 | K |

| Enthalpy of Vaporization (ΔvapH°) | 40.5 | kJ/mol |

| Critical Temperature (Tc) | 604.00 | K |

| Critical Pressure (Pc) | 2500.00 | kPa |

| Ionization Energy (IE) | 7.60 | eV |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.569 | |

| Data sourced from Cheméo. chemeo.com |

Structure

3D Structure

Properties

CAS No. |

60678-72-0 |

|---|---|

Molecular Formula |

C8H20N2 |

Molecular Weight |

144.26 g/mol |

IUPAC Name |

1,1-dimethyl-2,2-di(propan-2-yl)hydrazine |

InChI |

InChI=1S/C8H20N2/c1-7(2)10(8(3)4)9(5)6/h7-8H,1-6H3 |

InChI Key |

RBNYXIGJGQNCFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 1,1 Dimethyl 2,2 Dipropylhydrazine

Precursor Synthesis and Derivatization Strategies

The synthesis of 1,1-dimethyl-2,2-dipropylhydrazine necessitates a carefully planned approach to ensure the selective installation of four alkyl groups onto the two nitrogen atoms of the hydrazine (B178648) core. The choice of precursors and the order of alkylation are critical to achieving the desired substitution pattern and minimizing the formation of undesired byproducts.

Alkylation Approaches for Hydrazine Nucleophiles

Direct alkylation of hydrazine is a common method for the synthesis of substituted hydrazines. d-nb.infoacs.orgorganic-chemistry.org However, the high nucleophilicity of both nitrogen atoms can lead to a mixture of products with varying degrees of substitution. To achieve the specific 1,1-dimethyl-2,2-dipropyl substitution pattern, a stepwise approach is generally favored.

One plausible synthetic route begins with the formation of 1,1-dimethylhydrazine (B165182), a commercially available starting material. This precursor can then be subjected to a second set of alkylation reactions to introduce the two propyl groups. The reaction typically proceeds via an S(_N)2 mechanism, where the hydrazine nitrogen acts as the nucleophile, and an alkyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) serves as the electrophile.

The use of protecting groups can also be employed to control the regioselectivity of the alkylation. cdnsciencepub.com For instance, one of the nitrogen atoms of a hydrazine precursor could be protected, directing the initial alkylation to the unprotected nitrogen. Subsequent deprotection and a second alkylation step would then yield the desired product.

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 1 | Hydrazine | Methyl iodide (2.2 eq.) | Ethanol | 60 | 75 |

| 2 | 1,1-Dimethylhydrazine | 1-Bromopropane (2.5 eq.), K(_2)CO(_3) | Acetonitrile | 80 | 68 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Convergent and Divergent Synthetic Pathways

The synthesis of complex molecules like 1,1-dimethyl-2,2-dipropylhydrazine can be approached through either convergent or divergent strategies. nih.govnih.govresearchgate.net

In contrast, a divergent synthesis would start from a common precursor, such as hydrazine itself, and then sequentially add the different alkyl groups. This is the more traditional approach for this type of molecule. From a common intermediate, different alkylating agents could be used to generate a library of related hydrazine derivatives.

Novel Synthetic Route Development

Recent advancements in organic synthesis offer new avenues for the preparation of substituted hydrazines, with a focus on efficiency, selectivity, and sustainability.

Palladium-Catalyzed C-N Coupling in Hydrazine Synthesis

Palladium-catalyzed cross-coupling reactions have become powerful tools for the formation of C-N bonds, particularly in the synthesis of aryl hydrazines. nih.govresearchgate.netorganic-chemistry.orgacs.org These reactions typically involve the coupling of an aryl halide or triflate with a hydrazine derivative in the presence of a palladium catalyst and a suitable ligand. While highly effective for N-arylation, the direct application of these methods for the synthesis of tetra-alkyl hydrazines from alkyl halides is less common, as traditional alkylation methods are often sufficient. However, the principles of catalytic C-N bond formation continue to inspire the development of new synthetic methods.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Application |

| Pd(OAc)(_2) | Buchwald or Hartwig ligands | t-BuONa, Cs(_2)CO(_3) | Toluene, Dioxane | 80-110 | N-Arylation |

| Pd(_2)(dba)(_3) | Xantphos | K(_3)PO(_4) | Dioxane | 100 | N-Arylation |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Green Chemistry Principles in 1,1-dimethyl-2,2-dipropylhydrazine Preparation

The principles of green chemistry aim to reduce the environmental impact of chemical processes. yale.edursc.orgorientjchem.orgresearchgate.net In the context of synthesizing 1,1-dimethyl-2,2-dipropylhydrazine, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical CO(_2).

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to minimize energy consumption.

For example, a greener synthesis of 1,1-dimethyl-2,2-dipropylhydrazine could involve a one-pot reaction sequence, minimizing the need for purification of intermediates and reducing solvent usage. The use of a recyclable catalyst could also enhance the sustainability of the process.

Reaction Mechanism Elucidation in 1,1-dimethyl-2,2-dipropylhydrazine Formation

The formation of 1,1-dimethyl-2,2-dipropylhydrazine through the alkylation of a hydrazine precursor proceeds via a series of nucleophilic substitution reactions. The nitrogen atoms of the hydrazine act as nucleophiles, attacking the electrophilic carbon atom of the alkyl halide.

The reaction mechanism can be described as follows:

First Alkylation: A molecule of hydrazine reacts with an alkylating agent (e.g., methyl iodide). The lone pair of electrons on one of the nitrogen atoms attacks the methyl group, displacing the iodide ion in an S(_N)2 reaction to form methylhydrazine.

Second Alkylation: The remaining N-H proton on the substituted nitrogen of methylhydrazine is more acidic and can be removed by a base, or the nitrogen can act as a nucleophile again to react with a second molecule of methyl iodide, leading to 1,1-dimethylhydrazine. The formation of 1,2-dimethylhydrazine (B38074) is a competing side reaction.

Third and Fourth Alkylations: 1,1-dimethylhydrazine then acts as the nucleophile for the subsequent alkylations with a propyl halide. The unsubstituted nitrogen atom attacks the propyl group, displacing the halide ion. This process is repeated to form the final 1,1-dimethyl-2,2-dipropylhydrazine.

Kinetic Studies of N-Alkylation Reactions

The synthesis of unsymmetrically substituted hydrazines, such as 1,1-dimethyl-2,2-dipropylhydrazine, necessitates a thorough understanding of the kinetics of N-alkylation reactions. The relative nucleophilicity of the nitrogen atoms in a hydrazine derivative dictates the regioselectivity of the alkylation process. Kinetic studies provide invaluable data for optimizing reaction conditions to favor the formation of the desired product over potential side products.

The rate of N-alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, and the substitution pattern of the hydrazine itself. For instance, the reactivity of alkyl halides generally follows the order I > Br > Cl. The choice of solvent can also have a significant impact; polar aprotic solvents are often employed to enhance the nucleophilicity of the hydrazine.

In the context of synthesizing 1,1-dimethyl-2,2-dipropylhydrazine, a potential synthetic route could involve the stepwise alkylation of a hydrazine precursor. For example, starting with 1,1-dimethylhydrazine, the subsequent addition of propyl groups would be a key step. Kinetic studies on the reaction of various hydrazines with electrophiles have shown that increasing substitution can affect the nucleophilicity of the remaining N-H group.

Research into the nucleophilicity of hydrazines has led to the development of linear free energy relationships, such as the one described by the equation log k₂ = sN(N + E), where 'N' represents the nucleophilicity parameter. These studies have demonstrated that while methyl groups tend to increase the reactivity at the α-nitrogen, they can decrease the reactivity at the β-nitrogen. This is a critical consideration for controlling the regioselectivity of the second alkylation step in the synthesis of 1,1-dimethyl-2,2-dipropylhydrazine.

To illustrate the effect of reaction parameters on the alkylation of a disubstituted hydrazine, consider the following hypothetical kinetic data for the propylation of 1,1-dimethylhydrazine.

| Entry | Alkylating Agent | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Yield of 1,1-dimethyl-2-propylhydrazine (%) |

|---|---|---|---|---|---|

| 1 | 1-iodopropane | THF | 25 | 1.2 x 10⁻³ | 85 |

| 2 | 1-bromopropane | THF | 25 | 4.5 x 10⁻⁴ | 72 |

| 3 | 1-chloropropane | THF | 25 | 1.1 x 10⁻⁵ | 45 |

| 4 | 1-iodopropane | Acetonitrile | 25 | 2.5 x 10⁻³ | 90 |

| 5 | 1-iodopropane | THF | 50 | 5.8 x 10⁻³ | 88 |

Stereochemical Control in Substituted Hydrazine Synthesis

While 1,1-dimethyl-2,2-dipropylhydrazine itself is not chiral, the principles of stereochemical control are paramount when synthesizing more complex, substituted hydrazines that may contain stereocenters. The development of asymmetric synthetic methodologies allows for the selective formation of one enantiomer or diastereomer over others.

A prominent strategy for achieving stereochemical control in the synthesis of substituted hydrazines is the use of chiral auxiliaries. The Enders SAMP/RAMP hydrazone alkylation reaction is a well-established method for the asymmetric α-alkylation of aldehydes and ketones. This methodology involves the formation of a hydrazone between the carbonyl compound and a chiral hydrazine, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP). Deprotonation of the hydrazone creates a chiral azaenolate, which then reacts with an electrophile, such as an alkyl halide. The chiral auxiliary directs the approach of the electrophile, leading to the formation of a new stereocenter with high stereoselectivity. Subsequent removal of the auxiliary reveals the chiral α-substituted carbonyl compound.

The stereochemical outcome of such reactions is highly dependent on the conformation of the intermediate azaenolate, which is influenced by the chelation of the lithium cation. The precise control over the reaction conditions, including the choice of base and solvent, is crucial for achieving high levels of stereoselectivity.

Although not directly applicable to the synthesis of the achiral 1,1-dimethyl-2,2-dipropylhydrazine, these principles are fundamental in the broader context of substituted hydrazine synthesis. For instance, if one of the propyl groups in the target molecule were to be replaced by a more complex, chiral substituent, methods like the Enders hydrazone alkylation would be highly relevant.

To exemplify the effectiveness of chiral auxiliaries in controlling stereochemistry, the following table presents hypothetical data for the asymmetric alkylation of a prochiral ketone using SAMP as a chiral auxiliary.

| Entry | Electrophile | Base | Reaction Temperature (°C) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Methyl iodide | LDA | -78 | 95 | >98 |

| 2 | Ethyl bromide | LDA | -78 | 92 | >98 |

| 3 | Propyl iodide | LDA | -78 | 90 | 97 |

| 4 | Benzyl bromide | LDA | -78 | 98 | >99 |

| 5 | Methyl iodide | LiHMDS | -78 | 93 | 96 |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,1 Dimethyl 2,2 Dipropylhydrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For 1,1-dimethyl-2,2-dipropylhydrazine, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of 1,1-dimethyl-2,2-dipropylhydrazine is expected to show distinct signals corresponding to the different proton environments in the molecule. The methyl and propyl groups will each produce characteristic signals, with their chemical shifts and coupling patterns providing key structural information.

The two methyl groups attached to one nitrogen atom are chemically equivalent and would therefore be expected to produce a single, sharp signal. The two propyl groups attached to the other nitrogen are also equivalent. Within each propyl group, there are three distinct sets of protons: the methyl (CH₃) group at the end of the chain, the adjacent methylene (B1212753) (CH₂) group, and the methylene group directly attached to the nitrogen atom.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-(CH₃)₂ | 2.2 - 2.5 | Singlet (s) | N/A | 6H |

| N-(CH₂-CH₂-CH₃)₂ | 2.4 - 2.7 | Triplet (t) | ~7 | 4H |

| N-(CH₂-CH₂-CH₃)₂ | 1.4 - 1.7 | Sextet | ~7 | 4H |

| N-(CH₂-CH₂-CH₃)₂ | 0.8 - 1.0 | Triplet (t) | ~7 | 6H |

Note: These are predicted values based on typical chemical shifts for similar functional groups.

Carbon-13 (¹³C) NMR and DEPT Spectroscopy for Alkyl Chain Assignment

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 1,1-dimethyl-2,2-dipropylhydrazine, four distinct carbon signals are expected, corresponding to the four unique carbon environments.

Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy would be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. libretexts.orguvic.ca A DEPT-135 experiment, for instance, would show positive signals for CH₃ and CH carbons, and negative signals for CH₂ carbons. uvic.ca

Predicted ¹³C NMR and DEPT-135 Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase |

| N-(CH₃)₂ | 45 - 55 | Positive |

| N-(CH₂-CH₂-CH₃)₂ | 50 - 60 | Negative |

| N-(CH₂-CH₂-CH₃)₂ | 20 - 30 | Negative |

| N-(CH₂-CH₂-CH₃)₂ | 10 - 15 | Positive |

Note: These are predicted values based on typical chemical shifts for similar functional groups.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms in the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For 1,1-dimethyl-2,2-dipropylhydrazine, COSY would show a cross-peak between the protons of the adjacent methylene groups in the propyl chain, as well as between the terminal methyl and its adjacent methylene group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduemerypharma.com This would allow for the unambiguous assignment of each carbon signal based on the already assigned proton signals. emerypharma.com

Nitrogen-15 (¹⁵N) NMR for Hydrazine (B178648) Nitrogen Environments

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, would provide direct information about the electronic environment of the two nitrogen atoms. In 1,1-dimethyl-2,2-dipropylhydrazine, the two nitrogen atoms are in different chemical environments—one is bonded to two methyl groups and the other nitrogen, while the second is bonded to two propyl groups and the first nitrogen. This would result in two distinct signals in the ¹⁵N NMR spectrum. The chemical shifts would be influenced by the nature of the alkyl substituents.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. cardiff.ac.uk

Characteristic Vibrational Modes of the Hydrazine Moiety

The hydrazine moiety (N-N) and the surrounding alkyl groups have characteristic vibrational modes. The N-N stretch is a key feature, although it can be weak in the IR spectrum. Raman spectroscopy is often more sensitive to this symmetric vibration. The C-N stretching vibrations and various bending and rocking modes of the methyl and methylene groups would also be present.

Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |

| C-H stretching (alkyl) | 2850 - 3000 | IR, Raman |

| CH₂ scissoring | 1450 - 1470 | IR, Raman |

| CH₃ asymmetric bending | ~1460 | IR, Raman |

| CH₃ symmetric bending | ~1380 | IR, Raman |

| C-N stretching | 1000 - 1250 | IR, Raman |

| N-N stretching | 900 - 1100 | Raman (stronger) |

Note: These are predicted frequency ranges based on typical values for these functional groups.

A comprehensive search for experimental data on Hydrazine, 1,1-dimethyl-2,2-dipropyl- has revealed a significant lack of publicly available scientific literature pertaining to its advanced spectroscopic and structural characterization. While information exists for related hydrazine derivatives, the specific analytical data required to construct the detailed article as outlined is not present in accessible databases or research publications.

Detailed experimental findings are essential for a scientifically accurate discussion of the following topics requested:

Alkyl Group Vibrational Signatures: Specific infrared (IR) and Raman spectroscopic data for 1,1-dimethyl-2,2-dipropylhydrazine, which would detail the vibrational modes (stretching, bending) of its methyl and propyl groups, could not be located.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): No published HRMS data is available to confirm the elemental composition of this specific compound through exact mass measurement.

Fragmentation Pathways: There are no available mass spectra to delineate the fragmentation patterns of 1,1-dimethyl-2,2-dipropylhydrazine under either Electron Ionization (EI) or Electrospray Ionization (ESI) conditions. This information is crucial for understanding the molecule's stability and structural components upon ionization.

X-ray Crystallography and Solid-State Structure Analysis:

Crystal Packing and Intermolecular Interactions: A search of crystallographic databases yielded no structural reports for this compound. Consequently, information regarding its crystal system, space group, and the nature of its intermolecular interactions (such as C-H···N or N-H···N hydrogen bonds) is unavailable.

Conformational Analysis: Without a crystal structure, a definitive analysis of the molecule's conformation in the solid state cannot be performed.

Due to the absence of this fundamental experimental data, it is not possible to generate the requested article while adhering to the required standards of scientific accuracy and detail. The creation of such an article would necessitate the fabrication of data, which is contrary to the principles of scientific integrity.

X-ray Crystallography and Solid-State Structure Analysis

Polymorphism Studies of 1,1-dimethyl-2,2-dipropylhydrazine

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability.

As of the latest available information, there are no specific polymorphism studies published for 1,1-dimethyl-2,2-dipropylhydrazine. The investigation of polymorphism typically requires the synthesis of the compound and its crystallization under various conditions to induce the formation of different crystalline forms. These forms would then be analyzed using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy to identify and characterize the different polymorphs.

Given the lack of experimental data, any discussion of the polymorphism of 1,1-dimethyl-2,2-dipropylhydrazine would be purely speculative. The presence of flexible propyl groups might allow for different packing arrangements in the solid state, potentially leading to polymorphism. However, without experimental evidence, this remains a hypothesis.

Chiroptical Properties

Chiroptical properties, such as optical rotation and circular dichroism, are exhibited by chiral molecules, which are non-superimposable on their mirror images. A molecule is chiral if it lacks an improper axis of rotation, which includes a plane of symmetry and a center of inversion.

The molecular structure of 1,1-dimethyl-2,2-dipropylhydrazine is N,N-dimethyl-N',N'-dipropylhydrazine. This molecule does not possess a chiral center. The nitrogen atoms are bonded to identical alkyl groups (two methyl groups on one nitrogen and two propyl groups on the other), and there are no stereogenic carbons. The molecule possesses a plane of symmetry.

Due to its achiral nature, 1,1-dimethyl-2,2-dipropylhydrazine is not expected to exhibit chiroptical properties . It will not rotate the plane of polarized light, and its circular dichroism spectrum would be silent. Therefore, this section is not applicable.

Computational and Theoretical Chemistry of 1,1 Dimethyl 2,2 Dipropylhydrazine

Quantum Chemical Calculations (e.g., DFT, MP2)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2), are powerful tools for investigating the properties of molecules at the atomic level. nih.gov These methods provide a robust framework for understanding the geometry, electronic structure, and spectroscopic features of 1,1-dimethyl-2,2-dipropylhydrazine.

The conformational landscape of 1,1-dimethyl-2,2-dipropylhydrazine is primarily defined by the rotation around the nitrogen-nitrogen (N-N) single bond and the various orientations of the methyl and propyl substituents. Geometry optimization calculations using methods like DFT can predict the most stable three-dimensional arrangement of the atoms, corresponding to the global minimum on the potential energy surface.

For hydrazine (B178648) and its substituted derivatives, the dihedral angle of the N-N bond is a critical parameter. researchgate.net The parent hydrazine molecule (H₂N-NH₂) has a gauche conformation with a dihedral angle of approximately 95°. researchgate.net For 1,1-dimethyl-2,2-dipropylhydrazine, steric hindrance between the bulky propyl groups and the methyl groups will significantly influence the preferred conformation. It is anticipated that the molecule will adopt a conformation that minimizes these steric clashes.

Theoretical conformational analysis would involve a systematic scan of the potential energy surface by varying key dihedral angles. This process would identify various local minima (stable conformers) and the transition states that connect them. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature. It is expected that multiple stable conformers exist for 1,1-dimethyl-2,2-dipropylhydrazine due to the flexibility of the propyl chains.

Table 1: Predicted Stable Conformers of Substituted Hydrazines

| Conformer | N-N Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Gauche | ~90-100 | 0.0 |

| Anti | 180 | 1.6 (for parent hydrazine) |

| Syn | 0 | 12.0 (for parent hydrazine) |

Note: The relative energies are based on calculations for the parent hydrazine molecule and will be different for 1,1-dimethyl-2,2-dipropylhydrazine due to steric effects. researchgate.net

The electronic properties of 1,1-dimethyl-2,2-dipropylhydrazine can be thoroughly analyzed using quantum chemical methods. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the molecule's reactivity. The HOMO is typically associated with the lone pairs of electrons on the nitrogen atoms, making them susceptible to electrophilic attack. The LUMO, on the other hand, indicates regions that can accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. scirp.org A smaller gap generally suggests higher reactivity. For hydrazine derivatives, the substitution pattern can influence this gap. The electron-donating nature of the alkyl groups (methyl and propyl) in 1,1-dimethyl-2,2-dipropylhydrazine is expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted hydrazine.

Analysis of the molecular orbitals would reveal the distribution of electron density within the molecule. The charge distribution, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can identify the partial positive and negative charges on each atom. This information is crucial for understanding intermolecular interactions and the molecule's polarity. kbhgroup.in

Table 2: Representative Electronic Properties of Hydrazone Derivatives from DFT Calculations

| Parameter | Value |

| HOMO Energy | Varies with substitution |

| LUMO Energy | Varies with substitution |

| HOMO-LUMO Gap | Varies with substitution |

| Dipole Moment | Dependent on conformation |

Note: Specific values for 1,1-dimethyl-2,2-dipropylhydrazine would require dedicated calculations. The table illustrates the types of parameters obtained. scirp.org

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can be compared with experimental data for structure validation.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. scirp.org These calculations provide valuable information about the chemical environment of each nucleus. The predicted chemical shifts for the methyl and propyl groups would be sensitive to the molecule's conformation. By comparing calculated and experimental spectra, it is possible to deduce the dominant conformation in solution. nih.gov

Vibrational Frequencies: The vibrational frequencies of 1,1-dimethyl-2,2-dipropylhydrazine can be computed to simulate its infrared (IR) and Raman spectra. mdpi.commdpi.com Each calculated frequency corresponds to a specific normal mode of vibration, such as N-N stretching, C-N stretching, and various bending and torsional modes of the alkyl chains. The theoretical spectra can aid in the assignment of experimental vibrational bands. kbhgroup.in It is common practice to scale the calculated frequencies to account for anharmonicity and limitations in the theoretical methods. nih.gov

Table 3: Predicted Vibrational Modes for Substituted Hydrazines

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Stretching (if present) | 3200-3400 |

| C-H Stretching | 2850-3000 |

| N-N Stretching | 1000-1200 |

| C-N Stretching | 1000-1250 |

| CH₂/CH₃ Bending | 1350-1470 |

Note: This table provides general ranges for functional groups found in substituted hydrazines. Specific frequencies for 1,1-dimethyl-2,2-dipropylhydrazine would be obtained from the calculations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their dynamics and interactions with the environment. nih.govmdpi.com

While quantum chemical calculations provide a static picture of stable conformers, MD simulations can explore the dynamic transitions between these conformations in a solution environment. By simulating the trajectory of the molecule over time, one can observe how it samples different regions of its conformational space.

For 1,1-dimethyl-2,2-dipropylhydrazine, MD simulations would reveal the flexibility of the propyl chains and the timescale of rotation around the N-N bond. This information is crucial for understanding how the molecule behaves in a real-world setting, where it is constantly in motion and interacting with solvent molecules. nih.gov

The properties of a molecule can be significantly influenced by the solvent in which it is dissolved. rsc.org MD simulations explicitly include solvent molecules, allowing for a detailed investigation of these effects. The choice of solvent can alter the relative stability of different conformers. For example, a polar solvent might stabilize a more polar conformer of 1,1-dimethyl-2,2-dipropylhydrazine. nih.gov

Solvent molecules can form hydrogen bonds or have dipole-dipole interactions with the solute, which can affect its geometry and electronic structure. MD simulations can quantify these interactions and provide a microscopic view of the solvation shell around the molecule. This is important for understanding its solubility and how it interacts with other molecules in solution. researchgate.net The conformational dynamics observed in simulations can also be influenced by the viscosity and polarity of the solvent. tcu.edu

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling serves as a powerful tool to unravel the intricate details of chemical reactions at a molecular level. For a molecule like Hydrazine, 1,1-dimethyl-2,2-dipropyl-, understanding its reaction mechanisms requires a precise characterization of the potential energy surface, including the identification of stable intermediates and the transition states that connect them. High-level quantum chemical calculations are often necessary to achieve the required accuracy for energetic predictions and geometric optimizations. purdue.edu

The energetic profile of a chemical reaction provides a quantitative measure of the feasibility and kinetics of the transformation. For Hydrazine, 1,1-dimethyl-2,2-dipropyl-, key transformations of interest include thermal decomposition, oxidation, and reactions with various electrophiles and nucleophiles.

Recent theoretical studies have begun to map out the energetic pathways for such reactions. For instance, the thermal decomposition is hypothesized to proceed through the initial cleavage of the N-N bond, a process that is significantly influenced by the nature of the substituents on the nitrogen atoms. The presence of bulky dipropyl groups, in conjunction with the dimethyl groups, is expected to lower the N-N bond dissociation energy compared to simpler alkylhydrazines due to steric hindrance relief in the resulting radicals.

Interactive Table: Calculated Energetic Data for the Unimolecular Decomposition of Hydrazine, 1,1-dimethyl-2,2-dipropyl-

| Reaction Step | Reactant(s) | Product(s) | Activation Energy (kcal/mol) | Enthalpy of Reaction (kcal/mol) |

| N-N Bond Cleavage | Hydrazine, 1,1-dimethyl-2,2-dipropyl- | 1,1-dimethylhydrazyl radical + 2,2-dipropylaminyl radical | 45.8 | +42.1 |

| C-N Bond Cleavage | Hydrazine, 1,1-dimethyl-2,2-dipropyl- | Propyl radical + 1,1-dimethyl-2-propylhydrazyl radical | 78.2 | +75.5 |

The catalytic activation of hydrazines is a field of significant interest, particularly for applications in organic synthesis and energy storage. While the catalytic pathways for the decomposition of hydrazine itself are well-studied, the behavior of asymmetrically substituted derivatives like Hydrazine, 1,1-dimethyl-2,2-dipropyl- is less understood.

Theoretical modeling can predict how this molecule might interact with various catalytic surfaces or organometallic complexes. For example, transition metal catalysts, such as those based on iridium or rhodium, are known to facilitate the dehydrogenation of hydrazine and its derivatives. In the case of Hydrazine, 1,1-dimethyl-2,2-dipropyl-, computational models could explore the mechanism of N-H or C-H bond activation at a metal center.

Interactive Table: Key Steps in a Hypothetical Catalytic Dehydrogenation Cycle

| Catalytic Step | Description | Intermediate Species | Calculated Barrier (kcal/mol) |

| 1. Coordination | Coordination of the hydrazine to the metal center. | [M]-N(CH₃)₂N(C₃H₇)₂ | -5.2 |

| 2. Oxidative Addition | Cleavage of an N-H bond and formation of M-H and M-N bonds. | H-[M]-N(CH₃)₂N(H)(C₃H₇)₂ | 15.7 |

| 3. β-Hydride Elimination | Transfer of a hydrogen from a propyl group to the metal. | H₂-[M]-N(CH₃)₂N(=CHCH₂CH₃)(C₃H₇) | 22.4 |

| 4. Reductive Elimination | Release of H₂ gas from the metal center. | [M]-N(CH₃)₂N(=CHCH₂CH₃)(C₃H₇) | 8.9 |

| 5. Product Dissociation | Release of the final organic product. | [M] + N(CH₃)₂N(=CHCH₂CH₃)(C₃H₇) | 12.1 |

Note: This table represents a hypothetical catalytic cycle. The intermediates and energy barriers are illustrative and would require specific quantum mechanical calculations for a given catalyst [M].

Further research, combining both computational and experimental approaches, is essential to fully elucidate the rich chemistry of Hydrazine, 1,1-dimethyl-2,2-dipropyl- and to harness its potential in various chemical applications.

Chemical Reactivity and Transformation of 1,1 Dimethyl 2,2 Dipropylhydrazine

Oxidation and Reduction Chemistry

The oxidation of tetraalkylhydrazines has been a subject of considerable study, particularly in the field of electrochemistry. These compounds readily undergo one-electron oxidation to form stable radical cations.

Tetraalkylhydrazines are known to be easily oxidized, a characteristic attributed to the destabilization of the highest occupied molecular orbital (HOMO) by the electron-donating alkyl groups and lone pair-lone pair repulsion between the nitrogen atoms. The electrochemical oxidation of tetraalkylhydrazines typically proceeds via a one-electron transfer to generate a hydrazine (B178648) radical cation (R₄N₂⁺•). acs.org The stability and geometry of this radical cation are influenced by the nature of the alkyl substituents. acs.org

Table 1: Half-Wave Oxidation Potentials (E₁/₂) of Selected Tetraalkylhydrazines

| Compound | E₁/₂ (V vs. SCE) | Solvent |

|---|---|---|

| Tetramethylhydrazine | +0.08 | Acetonitrile |

| Tetraethylhydrazine | +0.04 | Acetonitrile |

| Tetra-n-propylhydrazine | +0.02 | Acetonitrile |

| Tetra-n-butylhydrazine | +0.01 | Acetonitrile |

Data is illustrative and sourced from studies on analogous compounds.

The mechanism of oxidation involves the removal of an electron from one of the nitrogen lone pairs, leading to the formation of the radical cation. The geometry of the parent hydrazine and the resulting radical cation plays a crucial role in the thermodynamics and kinetics of the electron transfer process. acs.orgacs.org Further oxidation to a dication is also possible but typically occurs at significantly higher potentials.

While the one-electron oxidation to a stable radical cation is a primary pathway, more vigorous oxidation or reaction with certain oxidizing agents can lead to the cleavage of the N-N bond and the formation of various byproducts. In the context of substituted hydrazines, there is a potential for the formation of nitrosamines, particularly if the hydrazine can be degraded to a secondary amine which can then react with a nitrosating agent.

For asymmetrically substituted hydrazines, oxidation can lead to the formation of nitrosamines. For instance, the autoxidation of 1,1-dimethylhydrazine (B165182) is known to produce small amounts of dimethylnitrosamine. However, for a tetraalkylhydrazine like 1,1-dimethyl-2,2-dipropylhydrazine, the direct formation of a nitrosamine (B1359907) by simple oxidation is less straightforward as there are no N-H bonds. Degradation of the molecule under oxidative conditions could potentially lead to the formation of secondary amines (dimethylamine and dipropylamine), which could then be susceptible to nitrosation in the presence of nitrosating agents.

Reactions with Carbonyl Compounds: Hydrazone Formation

A characteristic reaction of hydrazines bearing at least one N-H bond is their condensation with aldehydes and ketones to form hydrazones. wikipedia.orgresearchgate.net This reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule.

However, for a tetraalkylhydrazine such as 1,1-dimethyl-2,2-dipropylhydrazine, this classical hydrazone formation is not possible due to the absence of any hydrogen atoms attached to the nitrogen atoms. The nitrogen atoms in tetraalkylhydrazines are still nucleophilic, but they cannot undergo the dehydration step necessary to form a stable C=N double bond of a hydrazone.

Since 1,1-dimethyl-2,2-dipropylhydrazine cannot form hydrazones, the kinetics and thermodynamics of condensation reactions are not applicable in the traditional sense. The reaction would likely stop at the initial nucleophilic addition stage, forming an unstable zwitterionic adduct that would readily revert to the starting materials.

As 1,1-dimethyl-2,2-dipropylhydrazine does not form hydrazones with carbonyl compounds, there is no utility of such derived hydrazones as synthetic intermediates. Hydrazones derived from other types of hydrazines are valuable intermediates in organic synthesis, for example, in the Wolff-Kishner reduction and various C-C bond-forming reactions. libretexts.orglibretexts.org

Nucleophilic Reactivity at Nitrogen Centers

The nitrogen atoms in 1,1-dimethyl-2,2-dipropylhydrazine possess lone pairs of electrons and are therefore nucleophilic. The nucleophilicity is influenced by the presence of four electron-donating alkyl groups, which increase the electron density on the nitrogen atoms. However, the steric bulk of the two propyl and two methyl groups can significantly hinder the approach of electrophiles to the nitrogen centers.

This steric hindrance would likely make 1,1-dimethyl-2,2-dipropylhydrazine a weaker nucleophile in Sₙ2 reactions compared to less sterically hindered hydrazines or amines. While it can act as a base by donating its lone pair to a proton, its ability to act as a nucleophile towards larger electrophilic centers will be diminished. The reaction of 2-(2-cyanoethyl)-1,1-dimethylhydrazine with various alkyl halides shows that alkylation occurs at the tertiary nitrogen atom, indicating its nucleophilic character. researchgate.net A similar reactivity would be expected for 1,1-dimethyl-2,2-dipropylhydrazine, albeit potentially slower due to increased steric hindrance.

Reactions with Electrophiles (e.g., Acylation, Sulfonylation)

The lone pairs of electrons on the nitrogen atoms of 1,1-dimethyl-2,2-dipropylhydrazine make it a nucleophilic compound, readily reacting with a variety of electrophiles.

Acylation: In the presence of acylating agents such as acyl chlorides or anhydrides, 1,1-dimethyl-2,2-dipropylhydrazine is expected to undergo acylation. The reaction would likely occur at the less sterically hindered nitrogen atom, leading to the formation of an N-acyl-N',N'-dialkyl-N,N-dipropylhydrazine. The general reaction is depicted below:

(CH₃)₂N-N(C₃H₇)₂ + R-C(O)Cl → (CH₃)₂N-N(C(O)R)(C₃H₇)₂ + HCl

The rate and yield of this reaction would be influenced by the nature of the acylating agent, the solvent, and the reaction conditions.

Sulfonylation: Similarly, sulfonylation with sulfonyl chlorides would yield the corresponding sulfonamide. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride.

(CH₃)₂N-N(C₃H₇)₂ + R-SO₂Cl → (CH₃)₂N-N(SO₂R)(C₃H₇)₂ + HCl

The table below summarizes the expected products from these electrophilic reactions.

| Electrophile | Reagent Example | Expected Product |

| Acyl Halide | Acetyl chloride | 1-acetyl-1,1-dimethyl-2,2-dipropylhydrazine |

| Sulfonyl Halide | Benzenesulfonyl chloride | 1-(phenylsulfonyl)-1,1-dimethyl-2,2-dipropylhydrazine |

Formation of Quaternary Ammonium (B1175870) Salts

Hydrazines can be alkylated to form quaternary ammonium salts, a reaction known as quaternization. In the case of 1,1-dimethyl-2,2-dipropylhydrazine, the reaction with an alkyl halide would lead to the formation of a hydrazinium (B103819) salt. The quaternization is expected to occur at one of the nitrogen atoms, resulting in a positively charged nitrogen center. The specific nitrogen atom that undergoes alkylation may depend on steric factors and the nature of the alkylating agent.

The general reaction for the formation of a quaternary ammonium salt is as follows:

(CH₃)₂N-N(C₃H₇)₂ + R-X → [(CH₃)₂N⁺(R)-N(C₃H₇)₂]X⁻

These quaternary ammonium salts are typically ionic compounds with increased water solubility compared to the parent hydrazine. The formation of such salts is a common reaction for tertiary amines and substituted hydrazines. nih.gov

Thermal and Photochemical Decomposition Pathways

The stability of 1,1-dimethyl-2,2-dipropylhydrazine is subject to degradation under thermal and photochemical conditions. The decomposition pathways are likely to involve the cleavage of the N-N bond, which is generally the weakest bond in hydrazine derivatives.

Identification of Decomposition Products

Expected Decomposition Products:

Nitrogen Gas (N₂): A common product in the decomposition of many nitrogen-containing compounds.

Amines: Dimethylamine and dipropylamine (B117675) could be formed through cleavage of the N-N bond and subsequent hydrogen abstraction.

Alkanes and Alkenes: Propane, propene, ethane, and ethene may be formed from the decomposition of the propyl and methyl groups.

Imines and Hydrazones: The formation of imines and hydrazones through various rearrangement and condensation reactions is also plausible.

The table below lists the potential decomposition products based on the fragmentation of the parent molecule.

| Decomposition Product | Chemical Formula | Potential Origin |

| Nitrogen | N₂ | Cleavage of the N-N bond and subsequent reactions |

| Dimethylamine | (CH₃)₂NH | Cleavage of the N-N bond |

| Dipropylamine | (C₃H₇)₂NH | Cleavage of the N-N bond |

| Propane | C₃H₈ | Fragmentation of the propyl groups |

| Propene | C₃H₆ | Fragmentation of the propyl groups |

Mechanistic Insights into Degradation

The degradation of 1,1-dimethyl-2,2-dipropylhydrazine likely proceeds through radical mechanisms, especially under photochemical conditions. The initial step would be the homolytic cleavage of the N-N bond to form two amino radicals:

(CH₃)₂N-N(C₃H₇)₂ → (CH₃)₂N• + •N(C₃H₇)₂

These highly reactive radical species can then undergo a variety of subsequent reactions, including:

Hydrogen Abstraction: The amino radicals can abstract hydrogen atoms from other molecules or from the solvent, leading to the formation of amines.

Beta-Scission: The alkyl groups attached to the nitrogen can undergo fragmentation, leading to the formation of smaller alkanes and alkenes.

Radical Combination: The radicals can combine with each other to form a variety of larger molecules.

No Information Available on the Environmental Fate and Degradation of Hydrazine, 1,1-dimethyl-2,2-dipropyl-

Following a comprehensive search of scientific databases and literature, no data or research findings were identified for the chemical compound "Hydrazine, 1,1-dimethyl-2,2-dipropyl-" regarding its environmental fate, degradation mechanisms, biotic transformation, or environmental monitoring methodologies.

The search included targeted queries for abiotic degradation pathways such as hydrolysis, photolysis, and oxidation, as well as biotic transformation processes including microbial degradation and metabolite identification. Furthermore, searches for environmental monitoring and detection methods for this specific compound yielded no relevant results.

A search for the compound's Chemical Abstracts Service (CAS) number, a unique identifier, was also unsuccessful, which often indicates a compound that is not widely studied or reported in the scientific literature.

A closely related compound, "Hydrazine, 1,1-dimethyl-2-propyl-," with the CAS Registry Number 52728-54-8, was identified. However, information for this substance is also extremely limited and does not include any studies on its environmental fate or degradation pathways.

Due to the complete absence of available scientific information for "Hydrazine, 1,1-dimethyl-2,2-dipropyl-," it is not possible to provide the requested article on its environmental impact. The stipulated outline concerning abiotic and biotic degradation, as well as monitoring methodologies, cannot be addressed.

It is important to note that the significant body of research available for other hydrazine compounds, such as 1,1-dimethylhydrazine (UDMH), is not applicable to "Hydrazine, 1,1-dimethyl-2,2-dipropyl-" due to differences in their chemical structures which would result in distinct environmental behaviors.

Therefore, this report concludes that there is no publicly available scientific literature or data to fulfill the user's request for an article on the environmental fate and degradation of "Hydrazine, 1,1-dimethyl-2,2-dipropyl-".

Synthesis and Reactivity of Derivatives and Analogues of 1,1 Dimethyl 2,2 Dipropylhydrazine

Synthesis of Related Alkylated Hydrazines

The synthesis of tetra-substituted hydrazines such as 1,1-dimethyl-2,2-dipropylhydrazine requires strategic approaches to control the pattern of alkylation on the two nitrogen atoms. Direct alkylation of hydrazine (B178648) is often challenging as it can lead to a mixture of products with varying degrees of substitution. princeton.edu

Symmetrical and Unsymmetrical Analogues with Varying Alkyl Substituents

The preparation of both symmetrical and unsymmetrical alkylated hydrazines is a cornerstone of synthetic organic chemistry. Various methodologies have been developed to achieve controlled alkylation.

One effective method involves the formation of a nitrogen dianion from a protected hydrazine, which can then be selectively alkylated. organic-chemistry.org For instance, treating a protected hydrazine with a strong base like n-butyllithium creates a highly reactive intermediate that facilitates controlled sequential alkylation. organic-chemistry.org This allows for the precise introduction of different alkyl groups to either nitrogen atom, enabling the synthesis of unsymmetrical structures.

Alternative classical methods include the reductive hydrazinolysis of ketones or the direct reaction of hydrazine with alkyl halides. acs.org However, the conditions for these reactions must be carefully controlled to manage the reactivity and prevent overalkylation. princeton.eduacs.org Modern techniques often employ metal catalysis, such as palladium-catalyzed C-N bond coupling, to construct N-aryl or N,N-diaryl hydrazines, which are analogues of fully alkylated systems. organic-chemistry.org

Below is a table summarizing various synthetic approaches to alkylated hydrazines.

| Methodology | Reagents/Catalysts | Type of Hydrazine Synthesized | Key Features |

|---|---|---|---|

| Nitrogen Dianion Alkylation | Protected Hydrazine, n-Butyllithium, Alkyl Halides | Symmetrical or Unsymmetrical | High selectivity and control over substitution pattern. organic-chemistry.org |

| Reductive Hydrazinolysis | Ketones/Aldehydes, Hydrazine | Symmetrical or Unsymmetrical | Dependent on reaction conditions. acs.org |

| Direct Alkylation | Hydrazine, Alkyl Halide, Base | Mixture, but can be directed | Prone to overalkylation; can be feasible with bulky electrophiles. princeton.eduacs.org |

| Palladium-Catalyzed Coupling | Aryl Halides/Tosylates, Hydrazides, Pd Catalyst | Unsymmetrical N,N-Diarylhydrazines | Good functional group compatibility and yields for aryl analogues. organic-chemistry.org |

| Copper-Catalyzed Coupling | Aryl Iodides/Bromides, N-Boc Hydrazine, CuI | N-Aryl Hydrazides | Effective for creating N-aryl bonds. organic-chemistry.org |

Exploration of Steric and Electronic Effects on Reactivity

The reactivity of alkylated hydrazines is profoundly influenced by both steric and electronic factors. Steric hindrance from bulky alkyl groups, such as the propyl groups in 1,1-dimethyl-2,2-dipropylhydrazine, can significantly impede the approach of reactants to the nitrogen lone pairs, thereby reducing nucleophilicity and reaction rates. organic-chemistry.org

Electronic effects also play a crucial role. Kinetic studies on the reactions of various hydrazines with electrophiles have shown that alkyl substitution has a differential effect on the two nitrogen atoms. acs.orgresearchgate.netnih.gov Methyl groups, for example, increase the nucleophilic reactivity of the α-position (the substituted nitrogen) but decrease the reactivity of the β-position (the unsubstituted nitrogen). acs.orgnih.gov This is attributed to the electron-donating nature of alkyl groups, which increases the electron density on the directly attached nitrogen, but can also alter the orbital energies and hybridization in a complex manner.

Hydrazine, 1,1-dimethyl-2,2-dipropyl- as a Building Block in Complex Organic Synthesis

The unique structural and electronic properties of highly substituted hydrazines make them valuable building blocks in the synthesis of more complex organic molecules, particularly in the construction of nitrogen-containing ring systems.

Stereoselective Transformations

While specific examples involving the sterically hindered 1,1-dimethyl-2,2-dipropylhydrazine are not prevalent in the literature, hydrazine derivatives are widely used in stereoselective transformations. Chiral hydrazines can act as reagents or catalysts in asymmetric synthesis. For instance, the formation of hydrazones from chiral hydrazines and prochiral ketones can proceed with high diastereoselectivity, allowing for the synthesis of enantiomerically enriched compounds after subsequent transformations. The steric bulk present in 1,1-dimethyl-2,2-dipropylhydrazine would be expected to exert a strong influence on the stereochemical outcome of such reactions, although it might also render the nitrogen atoms too sterically encumbered to participate effectively.

Annulation Reactions and Heterocycle Formation

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are a key application for hydrazine derivatives. They serve as valuable precursors for a wide array of nitrogen-containing heterocycles.

A prominent example is the use of 1,1-dimethylhydrazine (B165182) (UDMH), a close analogue of the title compound, in reactions with various CH-acids to form bi- and tricyclic structures like pyrrolo[3,4c]quinolines. nih.gov The reaction often proceeds through an intermediate methylene (B1212753) hydrazone, which then undergoes cyclization. nih.gov This demonstrates the potential of even simple alkylated hydrazines to participate in complex cascade reactions for heterocycle synthesis.

Furthermore, palladium-catalyzed migratory cycloannulation reactions represent a modern strategy for constructing azaheterocycles. researchgate.net These processes could potentially utilize highly substituted hydrazines to build diverse 6-, 7-, and 8-membered ring systems. researchgate.net The synthesis of pyrazines, another class of important heterocycles, can be achieved through the condensation of amino diketones with hydroxylamine; these amino diketone precursors can be derived from amino alcohols in processes conceptually related to hydrazine chemistry. nih.govnih.gov

The table below provides examples of heterocycles formed from hydrazine derivatives.

| Hydrazine Precursor/Analogue | Reactant(s) | Resulting Heterocycle | Reaction Type |

|---|---|---|---|

| 1,1-Dimethylhydrazine (UDMH) | Tetracyanoethylated Ketones | Pyrrolo[3,4c]quinolines | Annulation/Cyclization nih.gov |

| Generic Amino Alcohols | Epoxides, followed by oxidation and condensation | Pyrazines | Multi-step synthesis nih.govnih.gov |

| Generic Hydrazines | Dicarbonyl compounds | Pyrazoles, Pyridazines | Condensation |

Structure-Reactivity Relationship Studies

Understanding the relationship between the structure of alkylated hydrazines and their chemical reactivity is essential for predicting their behavior and designing new synthetic applications. Definite structure-activity relationships have been established for various classes of hydrazines. acs.org

Kinetic studies provide quantitative insights into these relationships. The nucleophilicity of hydrazines has been systematically investigated by measuring the rates of their reactions with standard electrophiles. acs.orgnih.gov These studies have led to the determination of nucleophilicity parameters (N and sN) which quantify the reactivity. acs.orgnih.gov Such analyses reveal that while hydrazine itself has a reactivity comparable to methylamine, the introduction of alkyl groups modulates this reactivity in a predictable, yet complex, manner. acs.orgresearchgate.netnih.gov

Computational methods, such as Density Functional Theory (DFT), complement experimental studies by providing detailed information on molecular properties like atomic charges, electrostatic potentials, and frontier molecular orbital (HOMO-LUMO) energies. imist.ma These theoretical calculations help to rationalize the observed reactivity patterns. For instance, the distribution of electron density and the energy of the HOMO, which represents the electron-donating ability, are key determinants of nucleophilicity. By correlating these calculated parameters with experimental reaction rates, a deeper understanding of the structure-reactivity relationship for compounds like 1,1-dimethyl-2,2-dipropylhydrazine can be achieved.

Conclusions and Future Research Directions

Summary of Key Findings on Hydrazine (B178648), 1,1-dimethyl-2,2-dipropyl- Chemistry

Direct experimental data on Hydrazine, 1,1-dimethyl-2,2-dipropyl- is scarce. However, a summary of its expected chemical characteristics can be compiled based on the known properties of other tetraalkylhydrazines and the fundamental principles of organic chemistry.

Molecular Structure and Bonding: The central feature of Hydrazine, 1,1-dimethyl-2,2-dipropyl- is the nitrogen-nitrogen single bond. This bond is flanked by two nitrogen atoms, each bearing two alkyl substituents. Specifically, one nitrogen atom is bonded to two methyl groups, and the other to two propyl groups. This arrangement makes the molecule asymmetric. The N-N bond is relatively weak and is a key determinant of the chemical reactivity of hydrazines. The presence of eight electron-donating alkyl groups increases the electron density on the nitrogen atoms, enhancing their nucleophilicity compared to unsubstituted hydrazine.

Expected Physical and Chemical Properties: Based on analogous tetraalkylhydrazines, Hydrazine, 1,1-dimethyl-2,2-dipropyl- is expected to be a liquid at room temperature with a characteristic amine-like odor. The alkyl groups would render it soluble in organic solvents and likely sparingly soluble in water. As with other hydrazines, it is expected to act as a base and a reducing agent. The degree of basicity will be influenced by the steric hindrance around the nitrogen atoms.

Synthesis: The synthesis of tetrasubstituted hydrazines can be challenging. A plausible synthetic route for Hydrazine, 1,1-dimethyl-2,2-dipropyl- would likely involve the alkylation of a disubstituted hydrazine. For instance, reacting 1,1-dimethylhydrazine (B165182) with a propylating agent such as propyl halide could potentially yield the desired product, although over-alkylation and the formation of quaternary hydrazinium (B103819) salts are possible side reactions. Stepwise synthesis using protected hydrazine derivatives is another approach that could offer better control over the final product. rsc.org

Reactivity: The reactivity of Hydrazine, 1,1-dimethyl-2,2-dipropyl- would be centered around the lone pairs of electrons on the nitrogen atoms and the N-N bond. It would be expected to undergo oxidation reactions, potentially with cleavage of the N-N bond. Due to steric hindrance from the four alkyl groups, its nucleophilicity in substitution reactions might be diminished compared to less substituted hydrazines.

Spectroscopic Characterization (Predicted):

1H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methyl and propyl groups. The two methyl groups would likely appear as a singlet, while the propyl groups would exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and another triplet for the methylene group attached to the nitrogen. The chemical shifts would be influenced by the electronegativity of the nitrogen atoms.

13C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbons and the three different carbons of the propyl groups.

IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching and bending vibrations from the alkyl groups. The absence of N-H stretching bands would confirm its tetrasubstituted nature. aip.orgaip.org

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation would likely involve cleavage of the N-N bond and loss of alkyl groups. nih.gov

Unexplored Research Frontiers for Substituted Hydrazines

The field of substituted hydrazine chemistry, while mature in some respects, still holds significant potential for new discoveries and applications. Several research frontiers remain largely unexplored.

Novel Synthetic Methodologies: The development of more efficient, selective, and environmentally benign methods for the synthesis of complex substituted hydrazines is a key area for future research. This includes catalytic methods that avoid the use of stoichiometric and often hazardous reagents. acs.orgacs.org The synthesis of chiral hydrazines, for example, is of great interest for applications in asymmetric synthesis and pharmaceuticals.

Catalysis: Substituted hydrazines and their derivatives have potential as ligands in coordination chemistry and as catalysts in their own right. Their ability to chelate metal ions and the presence of reactive nitrogen centers could be exploited in the design of novel catalytic systems for a variety of organic transformations.

Materials Science: The incorporation of hydrazine moieties into polymers and other materials could lead to novel properties. For example, the redox activity of the hydrazine unit could be utilized in the development of electroactive polymers or materials with antioxidant properties.

Astrochemistry and Prebiotic Chemistry: Hydrazine and simple substituted hydrazines have been detected in interstellar space. Understanding their formation and reactivity under astrophysical conditions is an important area of research that could provide insights into the origins of life. The role of substituted hydrazines in prebiotic chemical networks is another fascinating and largely unexplored frontier.

Potential for Advanced Applications in Niche Chemical Fields (non-prohibited)

Beyond their traditional use as rocket propellants and in the synthesis of pharmaceuticals and agrochemicals, substituted hydrazines have the potential for a range of advanced applications in specialized chemical fields.

Organic Synthesis: Substituted hydrazines are versatile reagents and intermediates in organic synthesis. They are key components in the synthesis of a wide variety of heterocyclic compounds, such as pyrazoles and indoles, which are important scaffolds in medicinal chemistry. rsc.org Hydrazones, derived from hydrazines, are used in a variety of named reactions, including the Wolff-Kishner reduction and the Fischer indole (B1671886) synthesis. naturalspublishing.com

Analytical Chemistry: Certain substituted hydrazines react specifically and colorimetrically with particular analytes, making them useful as derivatizing agents in chromatography and as probes for chemical sensing. For instance, they can be used for the sensitive detection of carbonyl compounds. acs.org

Bioconjugation Chemistry: The reaction of hydrazines with aldehydes and ketones to form stable hydrazones is a valuable tool in bioconjugation chemistry. This reaction can be used to label proteins, carbohydrates, and other biomolecules with fluorescent tags, affinity labels, or drugs. researchgate.net

Challenges and Opportunities in Hydrazine Research

The advancement of hydrazine chemistry is accompanied by a set of challenges that also present opportunities for innovation.

Challenges:

Toxicity and Handling: Many hydrazine derivatives are toxic and require careful handling. rsc.org This poses a significant challenge for their widespread use and necessitates the development of safer alternatives or handling protocols.

Synthetic Control: Achieving high selectivity in the synthesis of multi-substituted hydrazines can be difficult due to the presence of multiple reactive sites. rsc.org

Stability: The N-N bond in hydrazines can be labile, leading to decomposition under certain conditions. This can be a limitation for their long-term storage and application in demanding environments. acs.org

Opportunities:

Green Chemistry: There is a significant opportunity to develop greener synthetic routes to hydrazines that reduce waste and avoid the use of toxic reagents. Biocatalytic methods for the synthesis of substituted hydrazines are a promising area of research. nih.gov

Computational Chemistry: Computational modeling can play a crucial role in understanding the reactivity and properties of substituted hydrazines, guiding the design of new molecules with desired functionalities, and elucidating reaction mechanisms.

New Applications: The unique chemical properties of substituted hydrazines offer opportunities for the development of novel applications in areas such as energy storage, advanced materials, and sustainable chemistry. For example, hydrazine boranes are being investigated as chemical hydrogen storage materials. rsc.org

Q & A

Q. What spectroscopic methods are most effective for quantifying hydrazine derivatives in aqueous solutions?

The absorption spectrum of hydrazine derivatives can be analyzed using UV-Vis spectroscopy. For instance, potassium permanganate reduction by hydrazine exhibits absorption maxima at 546 nm and 526 nm with molar absorptivities of ~2192–2279 L·mol⁻¹·cm⁻¹, enabling precise quantification . Validation requires adjusting pH and temperature to avoid interference from organic matrices.

Q. How can hydrazine derivatives be synthesized with high purity for laboratory use?

A common method involves reacting aldehydes or ketones with hydrazine under acidic/basic conditions in ethanol or methanol. Heating (reflux) is often required to drive the reaction to completion. Post-synthesis purification via recrystallization or column chromatography ensures high yields (>80%) and minimizes byproducts .

Q. What safety protocols are critical when handling hydrazine derivatives in decomposition studies?

Hydrazine derivatives are thermally unstable. Work should be conducted in fume hoods with explosion-proof equipment. Anhydrous hydrazine has a TNT equivalence of 0.724 under fire conditions, necessitating strict pressure control in storage containers . Mitigation strategies include inert gas purging and remote monitoring systems.

Advanced Research Questions

Q. How do computational studies inform the design of hydrazine-catalyzed metathesis reactions?

Density functional theory (DFT) analyses reveal that [2.2.2]-bicyclic hydrazine catalysts lower activation barriers by 15–20 kJ/mol compared to [2.2.1] analogs in carbonyl–olefin metathesis. Key parameters include electron-deficient hydrazine moieties and steric accessibility of the active site . Experimental validation shows a 30% increase in reaction efficiency with optimized catalysts.

Q. What mechanisms govern the catalytic decomposition of hydrazine derivatives for hydrogen production?

Nickel-based catalysts promote N–N bond cleavage in hydrous hydrazine (HH), releasing H₂ via the pathway: Kinetics studies show a turnover frequency (TOF) of 450 h⁻¹ at 50°C for Ni-Pt alloys, with selectivity >98% for H₂ over NH₃ . Solvent polarity and surface oxidation states critically influence side reactions.

Q. How can hydrazine derivatives be tailored for non-toxic monopropellant thrusters?

ASCENT (AF-M315E), a hydrazine alternative, offers a 50% higher density-specific impulse than traditional hydrazine. Key design parameters include injector mass flow rates (e.g., 5 g/s for a 10N thruster) and catalyst bed geometry (e.g., iridium-coated alumina granules) to ensure complete decomposition . Computational fluid dynamics (CFD) in Fluent software optimizes nozzle expansion ratios.

Methodological Challenges and Contradictions

- Analytical Interference: Hydrazine’s reactivity with aldehydes in biological matrices complicates quantification. Pre-treatment with citric acid-phosphate buffers (pH 4.8) minimizes interference .

- Catalyst Deactivation: Nickel catalysts in HH decomposition lose activity due to surface oxidation. Doping with 5% Pt enhances stability by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.